Potasan
Overview
Description
Potasan, also known as O,O-diethyl O-(4-methylcoumarin-7-yl) phosphorothioate , is a thiophosphoric acid ester insecticide from the coumarin series . It has a molecular formula of C14H17O5PS and a molecular weight of 328.32 .
Molecular Structure Analysis
The molecular structure of Potasan is represented by the InChI code: InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3 . This indicates the connectivity of atoms within the molecule but does not provide information about its three-dimensional structure .Physical And Chemical Properties Analysis
Potasan has a molecular weight of 328.32 and a percent composition of C 51.22%, H 5.22%, O 24.36%, P 9.43%, S 9.76% . Further physical and chemical properties are not provided in the search results .Scientific Research Applications
Identification and Analysis
A study by Volpe and Mallet (1976) presented a method for identifying and determining Potasan in technical coumaphos. They identified the major fluorescent products of Potasan after heat treatment, which include chlorferone and 4-methylumbelliferone, using various analytical techniques. This method is vital for understanding the chemical behavior and transformation of Potasan under different conditions (Volpe & Mallet, 1976).
Enzyme-based Waste Treatment
Research by Smith et al. (1992) focused on using an enzyme-based strategy for waste treatment involving Potasan. They demonstrated how parathion hydrolase, an enzyme effective at hydrolyzing organophosphates, could selectively hydrolyze Potasan in a cattle dipping liquid. This approach aimed to reduce hazardous waste generation and improve environmental safety (Smith, Payne, Lumpkin, & Karns, 1992).
In a related study, Grice, Payne, and Karns (1996) conducted an economic analysis of using enzyme technology to minimize waste from cattle dipping operations. They found that using parathion hydrolase to selectively hydrolyze Potasan extended the life of the cattle dipping liquid, proving to be an economical waste management strategy (Grice, Payne, & Karns, 1996).
Photoreactions and Photochemistry
A study by Abdou et al. (1988) explored the photochemistry of Potasan®. They investigated the photoreactions occurring when Potasan® is exposed to UV-irradiation. This research is crucial for understanding the environmental behavior of Potasan under sunlight and its potential ecological impacts (Abdou, Mahran, Sidky, & Wamhoff, 1988).
Enzyme-based Monitoring
Mostafa, Karns, and Mulbry (1999) developed an enzyme-based assay to monitor levels of coumaphos and Potasan in cattle dipping solutions. This assay, based on differential hydrolysis rates, highlights the application of biotechnological methods for environmental monitoring and management (Mostafa, Karns, & Mulbry, 1999).
Safety And Hazards
Potasan is classified as acutely toxic, with hazards including dermal toxicity (category 1), inhalation toxicity (category 2), and ingestion toxicity (category 2). It’s also hazardous to the aquatic environment (acute and chronic – category 1). The hazard statements include H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H300 (Fatal if swallowed), and H410 (Very toxic to aquatic life with long-lasting effects) .
properties
IUPAC Name |
7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIUHBNRWZGIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871628 | |
Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potasan | |
CAS RN |
299-45-6 | |
Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potasan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S270N91705 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.